molecular formula C14H16ClN5O2S B1396355 2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide CAS No. 1306738-56-6

2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

Cat. No.: B1396355
CAS No.: 1306738-56-6
M. Wt: 353.8 g/mol
InChI Key: BNWKEPQGDYWPFC-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with:

  • An allyl group at position 2.
  • A (4-chlorophenoxy)methyl group at position 3.
  • A thioacetohydrazide moiety at position 3 via a sulfur bridge.

The hydrazide moiety allows for derivatization into hydrazones, which are often associated with biological activity .

Properties

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O2S/c1-2-7-20-12(8-22-11-5-3-10(15)4-6-11)18-19-14(20)23-9-13(21)17-16/h2-6H,1,7-9,16H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWKEPQGDYWPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide is a synthetic compound belonging to the class of triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C20H19ClN4O2S, with a molecular weight of approximately 414.91 g/mol. The compound features a triazole ring which is known for its role in enhancing biological activity through various mechanisms.

Biological Activity Overview

The biological activities of triazole derivatives are often attributed to their ability to interact with biological targets such as enzymes and receptors. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies indicate that related triazole compounds have shown effective inhibition against a range of bacteria and fungi. A study reported that certain triazole derivatives inhibited Mycobacterium tuberculosis with varying degrees of effectiveness compared to standard drugs like rifampicin .

Antifungal Activity

Triazole compounds are particularly noted for their antifungal properties:

  • A comparative study found that synthesized triazolethiones exhibited strong antifungal activity against various fungal strains, outperforming traditional antifungal agents in some cases .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied:

  • A significant finding was that certain triazole compounds demonstrated cytotoxic effects against human cancer cell lines. For example, a derivative similar to this compound showed an IC50 value of 4.363 μM in HCT116 colon cancer cells, indicating potent anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neurological disorders .
  • Receptor Interaction : These compounds may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against Mycobacterium tuberculosis .
Study 2Anticancer ActivityShowed high cytotoxicity against HCT116 cells with an IC50 value of 4.363 μM .
Study 3Antifungal ActivityExhibited superior antifungal effects compared to standard treatments .

Scientific Research Applications

The compound 2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its applications, supported by data tables and case studies where available.

Basic Information

  • Chemical Formula: C20H17Cl3N4O2S
  • Molecular Weight: 483.8 g/mol
  • CAS Number: 355002-46-9

Structure

The compound features a triazole ring, which is known for its biological activity, particularly as an antifungal and antibacterial agent. The presence of the allyl group and chlorophenoxy moiety enhances its pharmacological potential.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Triazole derivatives are widely studied for their antifungal properties. For instance, similar compounds have been shown to inhibit the growth of various fungal strains, making them candidates for antifungal therapies.

Case Study:
Research has indicated that triazole derivatives can effectively inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to impaired fungal growth and survival, highlighting the therapeutic potential of compounds like this compound in treating fungal infections .

Antibacterial Activity

There is emerging evidence that triazole-based compounds possess antibacterial properties. The incorporation of various substituents can enhance activity against Gram-positive and Gram-negative bacteria.

Research Findings:
A study demonstrated that triazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that the compound may be investigated further for its potential as an antibacterial agent .

Agricultural Applications

Due to its structural characteristics, this compound may also serve as a fungicide or pesticide. The triazole moiety is known for its efficacy in controlling plant pathogens.

Field Trials:
In agricultural settings, triazole fungicides have been effective against a range of fungal diseases affecting crops. The application of similar compounds has shown promise in increasing crop yield and quality by effectively managing disease pressure .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeTarget OrganismsReference
AntifungalTriazoleVarious fungal strains
AntibacterialTriazoleS. aureus, E. coli
Agricultural UseFungicidePlant pathogens

Comparison with Similar Compounds

Substituent Variations at Position 5

Key analogs and their substituents:

Compound Name Substituent at Position 5 Biological Activity/Notes Reference
Target Compound (4-Chlorophenoxy)methyl Not directly reported; inferred antimicrobial/anticancer potential from analogs -
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Phenylaminoethyl Cytotoxic against melanoma (IGR39), IC₅₀: 8.2 µM
2-((4-Allyl-5-((diphenylphosphoryl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (Diphenylphosphoryl)methyl Lower yield (43%); phosphoryl group may enhance metal coordination
2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide 4-Toluidinomethyl Antimicrobial activity (moderate)

Key Observations :

  • The 4-chlorophenoxy group in the target compound is unique; most analogs have phenyl, phosphoryl, or toluidinomethyl groups.
  • Cytotoxicity is strongly influenced by substituents. For example, phenylaminoethyl derivatives show melanoma-specific activity, while phosphoryl groups may alter solubility .

Hydrazide/Hydrazone Modifications

Hydrazones derived from the target compound’s acetohydrazide moiety:

Compound Name Hydrazone Substituent Activity Reference
N′-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 4-(Dimethylamino)benzylidene Inhibits cancer cell migration (Panc-1, MDA-MB-231); selective for cancer cells
N′-(Pyridin-4-ylmethylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Pyridin-4-ylmethylene Lower yield (33%); pyridyl group may enhance CNS penetration
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(3,4-dihydroxybenzylidene)acetohydrazide 3,4-Dihydroxybenzylidene Antioxidant potential inferred from catechol moiety

Key Observations :

  • Electron-donating groups (e.g., dimethylamino) improve selectivity and antimetastatic activity .
  • Chlorophenyl analogs (e.g., ) may synergize with dihydroxy groups for dual activity (antimicrobial + antioxidant).

Key Challenges :

  • Lower yields in hydrazide synthesis (e.g., 43% in ) suggest optimization is needed for scalability .

Cytotoxicity and Selectivity

  • Melanoma-specific activity: Phenylaminoethyl derivatives (IC₅₀: 8.2–12.4 µM) outperform others .
  • Chlorophenoxy role: Analog in with a 4-chlorophenoxy group shows antimicrobial activity, suggesting a possible dual mechanism for the target compound .

Antimicrobial Activity

  • Compounds with toluidinomethyl () or pyridyl groups () show moderate activity against Gram-positive bacteria .
  • Nitro and methoxy substituents (e.g., ) enhance biofilm disruption .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility
Target Compound ~451.89 3.2 Low in water
N′-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide ~534.63 2.8 Moderate (DMSO)
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(3,4-dihydroxybenzylidene)acetohydrazide ~485.98 2.5 High (aqueous)

Key Insight: The target compound’s higher LogP (3.2) due to the chlorophenoxy group may enhance membrane permeability but reduce aqueous solubility.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how do reaction conditions impact yield?

Answer:
The compound is synthesized via cyclocondensation of thiosemicarbazide intermediates. Key steps include:

  • Refluxing with hydrazine hydrate (1:1.5 molar ratio) in propan-2-ol for 3–4 hours to form the hydrazide moiety .
  • Purification via recrystallization from propan-2-ol, achieving yields >65% .
    Critical factors:
  • Alkali medium for nucleophilic substitution at the triazole-thiol position.
  • Reaction time optimization to minimize byproducts (e.g., oxidation of thioether groups) .

Advanced: How can structural modifications enhance bioactivity while maintaining stability?

Answer:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., 4-chlorophenoxy) improves antimicrobial activity compared to methoxy analogs .
  • Salt formation : Synthesizing sodium or organic base salts enhances solubility and bioavailability. For example, sodium salts of analogous triazole-thioacetates show 2–3× higher antifungal activity .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using HPLC-UV to identify vulnerable sites (e.g., hydrazide hydrolysis) .

Basic: What spectroscopic and chromatographic methods validate compound purity and structure?

Answer:

  • IR spectroscopy : Confirm thioether (C–S, 630–680 cm⁻¹) and hydrazide (N–H, 3200–3350 cm⁻¹; C=O, 1650–1700 cm⁻¹) groups .
  • ¹H NMR : Identify allyl protons (δ 5.1–5.9 ppm) and chlorophenoxy aromatic protons (δ 7.2–7.8 ppm) .
  • HPLC : Ensure ≥95% purity with C18 columns (acetonitrile/water gradient, 0.1% TFA) .

Advanced: How to resolve discrepancies in antimicrobial activity data across studies?

Answer:

  • Standardized assays : Use CLSI guidelines for MIC determination to reduce protocol variability .
  • Time-kill assays : Differentiate bacteriostatic vs. bactericidal effects (e.g., 99.9% reduction in CFU/mL at 24 hours) .
  • Structural benchmarking : Compare activity against analogs (e.g., 4-methoxy derivatives show lower Gram-positive activity than 4-chloro derivatives) .

Advanced: What computational approaches predict binding mechanisms with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with acetylcholinesterase (e.g., triazole-thio binding to catalytic serine) .
  • 3D-QSAR : Optimize substituent positions using CoMSIA models (r² > 0.9 for training sets) .
  • ADMET prediction : SwissADME filters for Lipinski rule compliance (e.g., logP <5) .

Basic: What storage conditions prevent degradation during long-term studies?

Answer:

  • Solid state : Store at -20°C under nitrogen with desiccant (<5% decomposition over 6 months) .
  • Solutions : Use DMSO stocks (≤10 mM) stored at 4°C for ≤48 hours. Monitor oxidation via LC-MS (m/z +16 for sulfoxide formation) .

Advanced: How to analyze tautomeric equilibria in solution and solid states?

Answer:

  • X-ray crystallography : Confirm thione dominance in crystalline forms .
  • Variable-temperature NMR : Track δ 13C shifts in DMSO-d6 (25–80°C) to detect thiol↔thione interconversion .
  • DFT calculations : B3LYP/6-31G* predicts solvent-dependent equilibria (e.g., 85% thione in water vs. 60% in ethanol) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Antimicrobial : Broth microdilution (CLSI M07-A11) against S. aureus (Gram-positive) and E. coli (Gram-negative) .
  • Antifungal : Agar diffusion against C. albicans (zone inhibition ≥15 mm at 100 µg/mL) .
  • Cytotoxicity : MTT assay on mammalian cells (IC50 >50 µM for selectivity) .

Advanced: How to optimize synthetic routes for scalability?

Answer:

  • Solvent selection : Replace propan-2-ol with ethanol to reduce costs while maintaining yield (±3%) .
  • Catalysis : Test K₂CO₃ vs. NaOH for base-mediated cyclization (NaOH reduces reaction time by 30%) .
  • Flow chemistry : Pilot continuous synthesis (residence time 20 min, 80°C) to improve reproducibility .

Advanced: What strategies validate target engagement in mechanistic studies?

Answer:

  • Photoaffinity labeling : Incorporate azide probes at the allyl position for click chemistry-based target identification .
  • SPR biosensing : Measure binding kinetics (KD <1 µM for acetylcholinesterase) .
  • Gene knockout : Use CRISPR-Cas9 in microbial models to confirm target essentiality .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 2
2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

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